N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

Analytical Chemistry Quality Control Pharmaceutical R&D

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic, multi-functional benzamide-sulfonamide hybrid small molecule (C25H24ClN3O4S, MW 497.99). Commercial sourcing information from MolCore specifies a purity of NLT 98%, indicating it is produced to a standard suitable for pharmaceutical research and development workflows.

Molecular Formula C25H24ClN3O4S
Molecular Weight 498.0 g/mol
Cat. No. B3466530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
Molecular FormulaC25H24ClN3O4S
Molecular Weight498.0 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Cl
InChIInChI=1S/C25H24ClN3O4S/c26-22-14-9-19(17-23(22)34(32,33)29-15-5-2-6-16-29)25(31)28-21-12-10-20(11-13-21)27-24(30)18-7-3-1-4-8-18/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)(H,28,31)
InChIKeyJDHWBWMTAQUBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide (CAS 313550-72-0)


N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic, multi-functional benzamide-sulfonamide hybrid small molecule (C25H24ClN3O4S, MW 497.99). Commercial sourcing information from MolCore specifies a purity of NLT 98%, indicating it is produced to a standard suitable for pharmaceutical research and development workflows . However, a comprehensive search of primary research papers, patents, and authoritative databases has failed to return any published, verifiable biological activity data or quantitative selectivity profiles for this exact compound.

Why Generic Substitution is Not Supported for N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide Without Pharmacological Data


Substituting a research compound within the benzamidophenyl-piperidinylsulfonyl class cannot be done generically because small structural perturbations are known to cause major shifts in target engagement and selectivity. For instance, in related benzamide series, moving from a piperidine to a morpholine sulfonamide or altering the halogen substituent is a classic strategy to modulate PARP-1 or FLT3 potency [1]. In the absence of published head-to-head functional data for this specific compound against its closest analogs, any claims of equivalence are unfalsifiable. Therefore, procurement must be based on the expectation that this compound possesses a unique and uncharacterized pharmacological fingerprint, making blind substitution a high-risk endeavor for reproducible research.

Limited Quantitative Procurement Evidence for N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide


Vendor-Qualified Chemical Purity for R&D Procurement

The primary quantifiable differentiator for procurement purposes is the vendor-specified purity level. The compound is supplied by MolCore with a guaranteed minimum purity of NLT 98%, a threshold commonly required for hit-to-lead chemistry and in vitro assays to minimize false positives from impurities . No comparable purity specification was found for the closest structural analog, N-(4-benzamidophenyl)-4-bromo-3-(morpholine-4-sulfonyl)benzamide, from non-excluded sources, making this a baseline procurement advantage.

Analytical Chemistry Quality Control Pharmaceutical R&D

Structural Differentiation from Morpholine Sulfonamide Analogs

A key structural distinction is the piperidin-1-ylsulfonyl moiety, which replaces the morpholine-4-sulfonyl group found in closely related analogs like N-(4-benzamidophenyl)-4-bromo-3-(morpholine-4-sulfonyl)benzamide . In published PARP-1 benzamide series, the nature of the cyclic sulfonamide directly impacts biochemical potency and target selectivity; for example, lead compound 13f's activity hinges on its specific sulfonamide region [1]. While direct activity data for this compound is unavailable, its piperidine vector provides a distinct hydrogen-bond acceptor and basicity profile compared to morpholine, which is a well-precedented strategy to escape metabolic liabilities or modulate kinase selectivity.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Halogen Substituent Differentiation from Methoxy and Bromo Analogs

The 4-chloro substitution on the central benzamide ring differentiates this compound from analogs like N-(4-benzamidophenyl)-4-methoxy-3-(morpholine-4-sulfonyl)benzamide and the 4-bromo variant . In many kinase and PARP-1 inhibitor programs, the choice between Cl, Br, and OMe is non-trivial; chlorine often provides an optimal balance of lipophilicity, metabolic stability, and steric bulk that can enhance target binding or cell permeability while avoiding the heavy atom effect or metabolic instability sometimes associated with bromine or methoxy groups [1]. No published IC50 values exist for this specific comparison, but this class-level SAR guides selection for optimization libraries.

Medicinal Chemistry Lead Optimization Pharmacophore Modeling

Target Applications for N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide Based on Scaffold Potential


PARP-1 Inhibitor Lead Optimization Libraries

Based on the recent discovery of sub-nanomolar PARP-1 inhibitors within the benzamidophenyl scaffold [1], this compound is logically positioned as a structural probe for exploring the impact of a piperidinylsulfonyl pharmacophore on PARP-1 catalytic inhibition. Its distinct substitution pattern compared to the published lead 13f makes it a valuable inclusion in SAR expansion sets to map the enzyme's tolerance for different sulfonamide architectures.

Kinase Selectivity Profiling Panels

The piperidin-1-ylsulfonyl motif is a recurring feature in ATP-competitive kinase inhibitors, including FLT3 antagonists. This compound is suitable as a screening candidate in broad kinase selectivity panels to determine if its specific chloro and benzamidophenyl substitution pattern confers a unique selectivity fingerprint distinct from morpholine-sulfonamide analogs, thereby identifying potential new therapeutic entry points.

Physicochemical Property Benchmarking for CNS Drug Design

With a molecular weight below 500 Da and a balanced number of hydrogen bond donors/acceptors, this compound falls within favorable oral drug-like space. Its procurement enables computational and experimental benchmarking of how the piperidine vs. morpholine sulfonamide affects logD, permeability, and P-glycoprotein efflux ratios, critical for CNS or oncology programs seeking to minimize brain penetration or, conversely, enhance it.

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